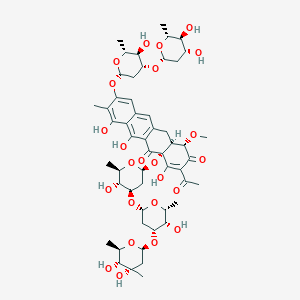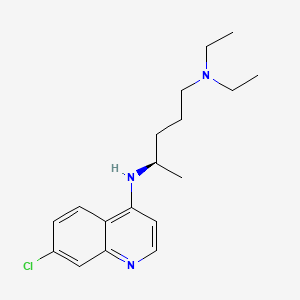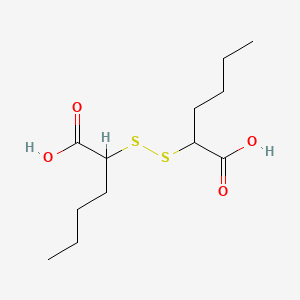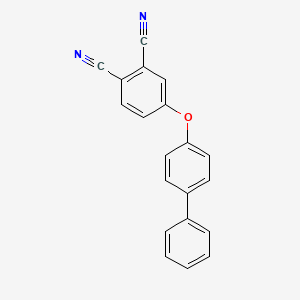
4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile
Vue d'ensemble
Description
4-(4-phenylphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether.
Applications De Recherche Scientifique
Photopolymerization Processes
Derivatives of 4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile have been investigated for their utility in photopolymerization processes. These compounds serve as photosensitizers in combination with iodonium salt, enabling photopolymerization under soft irradiation conditions in UV-A and visible light. They are versatile, facilitating free-radical polymerization of acrylates, cationic photopolymerization of epoxides, and other complex polymerization processes. Their effectiveness is attributed to their photoinitiating systems' capacity to initiate polymerization through photo-reduction or photo-oxidation pathways. This property makes them suitable for various applications, including 3D printing technologies and the synthesis of interpenetrated polymer networks (IPNs) (Tomal et al., 2019).
Photoinitiating Systems for Diverse Polymerization
Novel photoinitiating systems based on derivatives of 4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile have been developed for a wide range of polymerization processes, including cationic, free-radical, and thiol–ene photopolymerization. These systems are effective under low intensity UV-A and visible light sources, providing extensive applications in different types of photopolymerization. The structural modification of these derivatives influences their sensitizing properties and the efficiency of photopolymerization processes, showcasing their potential in advanced material fabrication and coating technologies (Hola et al., 2020).
Propriétés
Nom du produit |
4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile |
|---|---|
Formule moléculaire |
C20H12N2O |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
4-(4-phenylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O/c21-13-17-8-11-20(12-18(17)14-22)23-19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-12H |
Clé InChI |
JUGQWORCLGOHDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


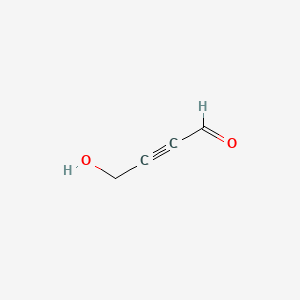
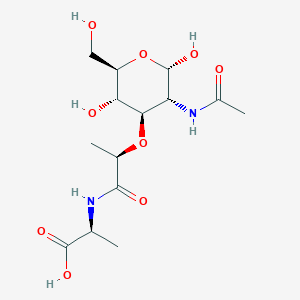
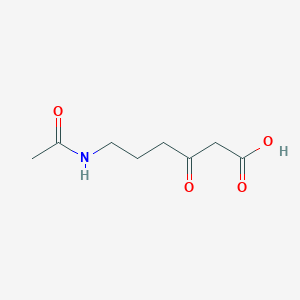

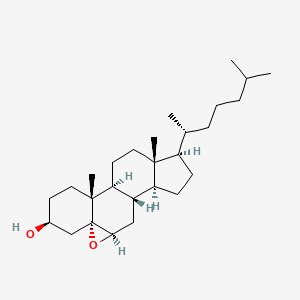
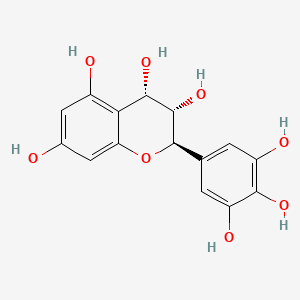
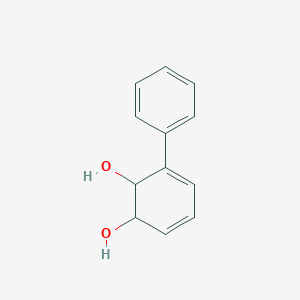
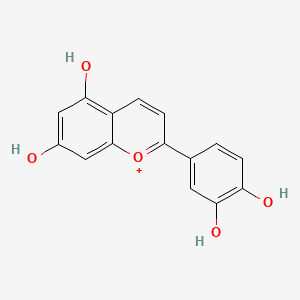
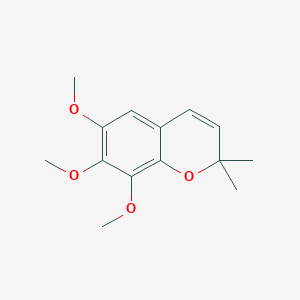
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1216488.png)
![[(1R,3aS,5R,5aR,8aR,9R,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B1216490.png)
